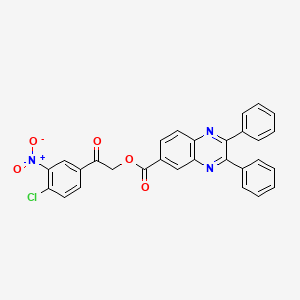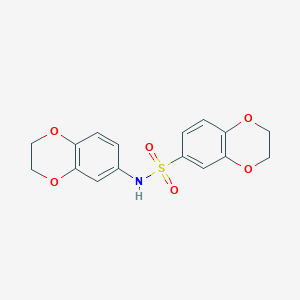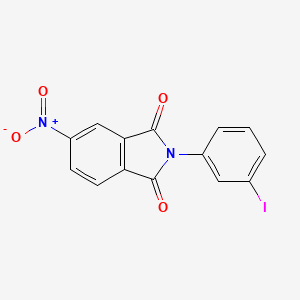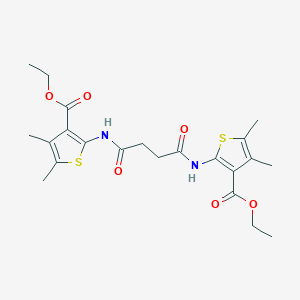
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone.
Introduction of the Phenyl Groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the 4-Chloro-3-nitrophenyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Oxoethyl Ester: This step might involve esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or quinoxaline rings.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Halogen atoms like chlorine can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products might include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would include derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinoxaline derivatives are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Some quinoxaline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Research has shown potential anticancer properties in certain quinoxaline compounds.
Medicine
Drug Development: The compound might be studied for its potential as a lead compound in drug development for various diseases.
Industry
Dyes and Pigments: Quinoxaline derivatives can be used in the production of dyes and pigments.
Polymers: These compounds can be incorporated into polymer structures to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it might interfere with DNA replication or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the 4-chloro-3-nitrophenyl and oxoethyl ester groups.
4-Chloro-3-nitrophenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
The unique combination of the quinoxaline core with the 4-chloro-3-nitrophenyl and oxoethyl ester groups might confer specific biological activities or chemical properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C29H18ClN3O5 |
|---|---|
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H18ClN3O5/c30-22-13-11-20(16-25(22)33(36)37)26(34)17-38-29(35)21-12-14-23-24(15-21)32-28(19-9-5-2-6-10-19)27(31-23)18-7-3-1-4-8-18/h1-16H,17H2 |
Clé InChI |
KCGBIECOJGCKQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N=C2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680329.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11680331.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680354.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11680360.png)
![17-(2-Chloro-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680361.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11680362.png)
![2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol](/img/structure/B11680364.png)

![Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680382.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11680383.png)
![2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680414.png)
![4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide](/img/structure/B11680418.png)
